2,4-dibromo-3-(difluoromethoxy)benzoic acid chemical properties
2,4-dibromo-3-(difluoromethoxy)benzoic acid chemical properties
An In-Depth Technical Guide to the Chemical Properties and Synthetic Utility of 2,4-dibromo-3-(difluoromethoxy)benzoic acid
Executive Summary
2,4-dibromo-3-(difluoromethoxy)benzoic acid (CAS No. 223595-2-6) is a highly functionalized aromatic carboxylic acid of significant interest to the fields of medicinal chemistry and agrochemical research. Its unique molecular architecture, featuring a dibrominated benzene ring, a strongly acidic carboxyl group, and a strategically placed difluoromethoxy moiety, provides a versatile platform for the synthesis of complex target molecules. The difluoromethoxy group, in particular, is a valuable substituent in modern drug design, offering a unique combination of electronic properties, metabolic stability, and the capacity for hydrogen bond donation.[1] This guide provides a comprehensive analysis of the compound's known physicochemical properties, predicted spectroscopic characteristics, plausible synthetic routes, and key reactivity patterns, offering field-proven insights for researchers and drug development professionals.
Core Molecular Structure and Physicochemical Properties
2,4-dibromo-3-(difluoromethoxy)benzoic acid is a solid organic compound characterized by a benzoic acid core substituted with two bromine atoms at the ortho and para positions relative to the carboxyl group, and a difluoromethoxy (-OCF₂H) group at the meta position.[2] This substitution pattern governs its chemical behavior and physical properties.
Key Physicochemical Data
The empirical and predicted properties of the compound are summarized below. These values are critical for designing experimental conditions, including solvent selection, reaction temperature, and purification strategies.
| Property | Value | Source(s) |
| CAS Number | 223595-28-6 | [3][4] |
| Molecular Formula | C₈H₄Br₂F₂O₃ | [3][5][6] |
| Molecular Weight | 345.92 g/mol | [3][4][6] |
| Boiling Point | 356.9 ± 42.0 °C (Predicted) at 760 mmHg | [5][6][7] |
| Density | 2.039 ± 0.06 g/cm³ (Predicted) | [5][6] |
| Acidity (pKa) | 2.31 ± 0.10 (Predicted) | [6] |
| Lipophilicity (XLogP3) | 3.51 | [5] |
The predicted pKa of 2.31 indicates that this compound is a significantly stronger acid than benzoic acid (pKa ≈ 4.20).[6][8] This enhanced acidity is a direct consequence of the powerful electron-withdrawing inductive effects of the two bromine atoms and the difluoromethoxy group, which stabilize the resulting carboxylate anion.[8]
Spectroscopic and Structural Analysis
While experimental spectra for this specific molecule are not widely published, a detailed analysis based on its structure allows for the reliable prediction of its key spectroscopic features.
Caption: Plausible two-step synthesis workflow.
Protocol Rationale:
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Electrophilic Bromination: The hydroxyl group of 3-hydroxybenzoic acid is a strong ortho-, para-director, while the carboxyl group is a meta-director. The combined directing effects favor substitution at positions 2, 4, and 6. Using a slight excess of bromine with a suitable catalyst should facilitate the desired dibromination at the sterically accessible 2 and 4 positions. Using the methyl ester of the starting material can prevent side reactions with the acidic proton.
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O-Difluoromethylation: The resulting phenolic intermediate can be O-difluoromethylated. This reaction is typically achieved by nucleophilic substitution using a difluoromethyl source like chlorodifluoromethane (Freon 22) in the presence of a base. The base deprotonates the phenol to form a more nucleophilic phenoxide, which then attacks the difluoromethyl source.
Chemical Reactivity
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Carboxyl Group: The high acidity of the compound facilitates standard transformations such as esterification (via Fischer esterification or reaction with alkyl halides after deprotonation) and amide bond formation using coupling reagents (e.g., DCC, EDC).
-
Aromatic Ring: The benzene ring is heavily substituted with deactivating, electron-withdrawing groups, making further electrophilic aromatic substitution highly unlikely. [8]* Carbon-Bromine Bonds: The two C-Br bonds are potential handles for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Buchwald-Hartwig). These reactions would allow for the introduction of carbon or nitrogen nucleophiles, further elaborating the molecular scaffold. The steric hindrance at the 2-position may, however, necessitate optimized reaction conditions compared to the more accessible 4-position.
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The Difluoromethoxy Group: This group is a key modulator of the molecule's properties. It is metabolically robust due to the strength of the C-F bonds. [1]Uniquely, the polarized C-H bond in the -OCF₂H moiety allows it to act as a hydrogen bond donor, a feature not present in the analogous methoxy (-OCH₃) or trifluoromethoxy (-OCF₃) groups. [1][9]This capability can be crucial for specific binding interactions with biological targets.
Applications in Research and Development
This compound is primarily utilized as a specialized building block or intermediate in the synthesis of high-value molecules.
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Pharmaceuticals: It is cited as a key intermediate in the development of anti-inflammatory and analgesic agents. [7][10]The structural motifs present are relevant in the design of potent enzyme inhibitors, such as phosphodiesterase-4 (PDE4) inhibitors for treating respiratory diseases. [11]Furthermore, related structures have shown efficacy in models of pulmonary fibrosis, highlighting the potential of this scaffold in developing anti-fibrotic therapies. [12]* Agrochemicals: The stability and reactivity of the compound make it suitable for creating novel herbicides and plant growth regulators. [7]The presence of both bromine and the difluoromethoxy group can enhance lipophilicity, which aids in the permeability of active compounds across biological membranes. [7]
Safety and Handling
While a specific Safety Data Sheet (SDS) for this compound is not universally available, data from structurally similar halogenated aromatic acids suggest the following precautions are necessary. [13][14]
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Hazard Classification: Likely to be classified as causing skin irritation, serious eye irritation, and potential respiratory irritation. May be harmful if swallowed. [13]* Personal Protective Equipment (PPE): Handle only in a well-ventilated area or fume hood. Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles. [15]* Handling: Avoid creating dust. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory. [13]* Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials. [7][14]
Conclusion
2,4-dibromo-3-(difluoromethoxy)benzoic acid is more than a simple chemical intermediate; it is a strategically designed building block that embodies several key principles of modern molecular design. The convergence of a reactive carboxylic acid handle, two sites for cross-coupling (C-Br bonds), and the property-modulating difluoromethoxy group makes it a valuable asset for chemists. Its application in constructing novel pharmaceutical and agrochemical candidates underscores the importance of poly-functionalized aromatic compounds in addressing complex biological challenges. A thorough understanding of its properties, reactivity, and synthesis is essential for leveraging its full potential in research and development.
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